Flizasertib (GDC-8264): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Flizasertib (GDC-8264): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flizasertib (GDC-8264) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling node that regulates multiple cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[4][5][6] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[5][7] By inhibiting RIPK1 kinase activity, Flizasertib has the potential to ameliorate tissue damage and inflammation in a range of diseases.[3][8] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Flizasertib, including detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery
The discovery of Flizasertib was the result of a high-throughput screening campaign followed by extensive structure-activity relationship (SAR) and structure-based design efforts. The initial hit identified from the screen was optimized to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GDC-8264 as a clinical candidate.[8]
Synthesis
A stereocontrolled, multi-step synthesis has been developed for the manufacturing of Flizasertib (GDC-8264) on a multi-kilogram scale. The synthesis is chromatography-free and provides the final compound with high purity and stereoselectivity.[9]
Key Synthetic Steps:
The synthesis involves several key transformations, including a diastereoselective reductive amination to set the desired stereochemistry, a triazole ring formation, a deoxyfluorination step, and a late-stage Weinreb ketone formation.[9]
Experimental Protocol: First-Generation Synthesis of Flizasertib (GDC-8264)
The following is a representative, high-level overview of the synthetic route. For a detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions, please refer to the publication: "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264" in Organic Process Research & Development.[9]
Caption: Simplified workflow for the synthesis of Flizasertib.
Mechanism of Action
Flizasertib is a reversible inhibitor of the kinase activity of RIPK1.[2] By binding to the ATP-binding pocket of RIPK1, Flizasertib prevents the autophosphorylation of RIPK1 and its subsequent activation of downstream signaling pathways that lead to necroptosis and inflammation.[5][8]
RIPK1 Signaling Pathway
RIPK1 plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB.[1] However, upon certain stimuli, such as TNFα, and in the absence of caspase-8 activity, the kinase function of RIPK1 becomes dominant, leading to the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL) and execution of necroptosis.[4][5] Flizasertib specifically inhibits this kinase-dependent pathway.
Caption: Simplified RIPK1 signaling pathway.
Quantitative Data
In Vitro Potency
| Assay | Cell Line | Parameter | Value | Reference |
| RIPK1 Kinase Assay | - | Kd* | 0.462 nM | [10] |
| Cellular Necroptosis Assay | HT-29 | EC50 | 0.010 µM | [8] |
| Ex vivo CCL4 Release | Human Whole Blood | IC50 | 0.58 ng/mL | [2][11][12] |
Pharmacokinetic Parameters in Healthy Volunteers (Phase I Study)
| Parameter | Value | Reference |
| Mean Terminal Half-life (t1/2) | 10-13 hours | [2][3][11] |
| Accumulation Ratio (AR) | ~1.4 | [2][3][11] |
Experimental Protocols
RIPK1 Kinase Inhibition Assay (Representative Protocol)
This protocol is a generalized procedure for determining the in vitro potency of a compound against RIPK1 kinase.
-
Reagents and Materials:
-
Recombinant human RIPK1 (e.g., from a commercial vendor).
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein).
-
Test compound (Flizasertib) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound (Flizasertib) at a range of concentrations.
-
Add the RIPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Necroptosis Assay (Representative Protocol)
This protocol describes a general method to assess the ability of a compound to inhibit TNFα-induced necroptosis in a human cell line.
-
Reagents and Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Human TNFα.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.
-
Test compound (Flizasertib) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound (Flizasertib) for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubate the cells for a sufficient time to induce cell death (e.g., 24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of cell death at each compound concentration and determine the EC50 value.
-
Caption: Workflow for the cellular necroptosis assay.
Clinical Development
Flizasertib (GDC-8264) has been evaluated in Phase I clinical trials in healthy volunteers and is being investigated for the treatment of various inflammatory conditions.[2][3][11][13] A Phase II study is evaluating the efficacy and safety of GDC-8264 in preventing cardiac surgery-associated acute kidney injury.[14]
Conclusion
Flizasertib (GDC-8264) is a promising, selective inhibitor of RIPK1 kinase activity with a well-defined mechanism of action and favorable pharmacokinetic profile. The data presented in this technical guide, including its synthesis, in vitro and in vivo activity, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1-mediated necroptosis and inflammation. Further investigation into the clinical efficacy of Flizasertib in various disease models is warranted.
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flizasertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Scholars@Duke publication: Necroptosis-independent signaling by the RIP kinases in inflammation. [scholars.duke.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. forpatients.roche.com [forpatients.roche.com]
